Structural Uniqueness Versus Common C5 Sulfonamide Building Blocks
The specific connectivity of an unsubstituted primary amine directly on the pentane chain, with the phenylsulfonyl group at the opposite terminus, differentiates 1-Pentanamine, 5-(phenylsulfonyl)- from the nearest commercially available analogs. For example, 5-[(phenylsulfonyl)amino]pentanoic acid (CymitQuimica catalog) replaces the amine with a carboxylic acid, while 5-amino-N-(phenylsulfonyl)pentanamide incorporates an amide bond, fundamentally altering the molecular shape and electronic properties . Quantitative literature data comparing these specific analogs in a defined assay are not available, classifying this as supporting structural evidence only.
| Evidence Dimension | Functional group substitution at the terminal position |
|---|---|
| Target Compound Data | Primary amine (–CH2–CH2–CH2–CH2–CH2–NH2) with terminal phenylsulfonyl |
| Comparator Or Baseline | 5-[(phenylsulfonyl)amino]pentanoic acid: carboxylic acid terminus; 5-amino-N-(phenylsulfonyl)pentanamide: amide linkage |
| Quantified Difference | Qualitative structural difference only; no comparative assay data identified |
| Conditions | Structural comparison based on vendor catalog descriptions (CymitQuimica, Evitachem) |
Why This Matters
The free amine is essential for further derivatization via amide coupling or reductive amination, making this compound a unique entry point for synthesizing libraries of terminal amine-containing sulfones.
